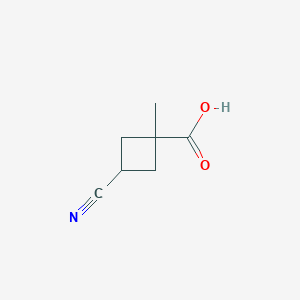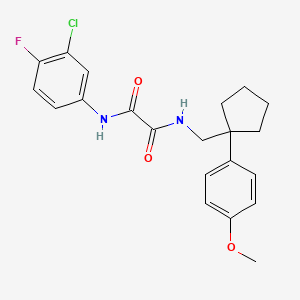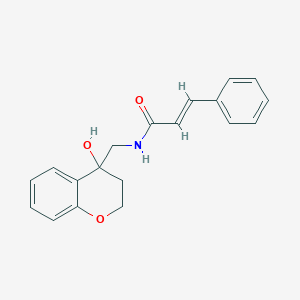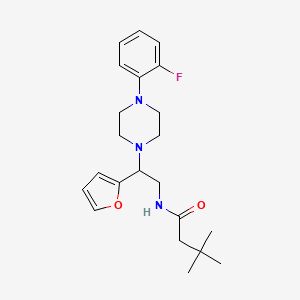
3-cyano-1-methylcyclobutane-1-carboxylic acid, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-1-methylcyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2138045-01-7 . It has a molecular weight of 139.15 and its IUPAC name is 3-cyano-1-methylcyclobutane-1-carboxylic acid .
Synthesis Analysis
While specific synthesis methods for 3-cyano-1-methylcyclobutane-1-carboxylic acid were not found, it’s worth noting that similar compounds, such as 3-methylcyclobutanecarboxylic acid, have been used as reactants in the preparation of alternating copolymers via ring-opening metathesis polymerization (ROMP) of methylcyclobutene and dimethylcyclobutene .Molecular Structure Analysis
The molecular structure of 3-cyano-1-methylcyclobutane-1-carboxylic acid can be represented by the InChI code: 1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) .Physical And Chemical Properties Analysis
3-cyano-1-methylcyclobutane-1-carboxylic acid is a powder . It is typically stored at a temperature of 4 degrees Celsius .科学的研究の応用
Synthesis and Physical-Chemical Properties
Research on cyclobutane derivatives, such as the synthesis and analysis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, reveals insights into their physical-chemical properties. For instance, while the pKa values of the carboxylic acid functions remain constant across stereoisomers, the amino groups exhibit slightly varying pKa values due to differential interactions with fluorine atoms. This study highlights the nuanced differences in properties that can arise from small structural variations within cyclobutane derivatives (Chernykh et al., 2016).
Structural Applications in Peptides
Cyclobutane-containing compounds have been utilized in the synthesis of bis(cyclobutane) beta-dipeptides, demonstrating the utility of cyclobutane residues in promoting specific structural motifs in peptides. The formation of eight-membered hydrogen-bonded rings in certain diastereomers highlights cyclobutane's role in influencing peptide structure and potentially function (Torres et al., 2009).
Chemical Reactivity and Catalysis
The exploration of cyclobutane derivatives in catalytic processes, such as the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes via CuH-catalyzed hydroamination, underscores the potential of these compounds in synthetic chemistry. The reactivity of strained trisubstituted alkenes in this context reveals opportunities for creating complex molecules with high stereocontrol, showcasing cyclobutane derivatives' versatility in organic synthesis (Feng et al., 2019).
Material Science Applications
In materials science, cyclobutane derivatives have been investigated for their potential in creating novel polymeric materials. For example, cyclobutane-1,3-diacid (CBDA) has been identified as a promising building block for the synthesis of materials due to its stability and functional versatility. This research opens new pathways for utilizing cyclobutane derivatives in the design and development of advanced materials with specific properties (Wang et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-cyano-1-methylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-7(6(9)10)2-5(3-7)4-8/h5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHZIDJLDIRBGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-1-methylcyclobutane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)



![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2649390.png)

![2-amino-3-{[(E)-(3-hydroxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2649395.png)


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/no-structure.png)

![N-cyclopentyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2649402.png)

![6-Methylsulfanyl-1-phenyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2649406.png)